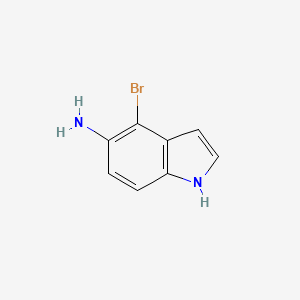

4-Bromo-1H-indol-5-amine

Description

BenchChem offers high-quality 4-Bromo-1H-indol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-indol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHSDPBTUKCMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-1H-indol-5-amine CAS number and chemical identifiers

This technical guide provides an in-depth analysis of 4-Bromo-1H-indol-5-amine , a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and PROTAC linkers.

Chemical Identity & Physiochemical Profile[1][2][3]

4-Bromo-1H-indol-5-amine is a disubstituted indole scaffold characterized by an ortho-relationship between a halogen (bromine) at the C4 position and a primary amine at the C5 position. This specific substitution pattern creates a unique electronic and steric environment, making it a valuable "handle" for orthogonal functionalization in drug discovery.

Core Identifiers

| Parameter | Value |

| CAS Number | 176713-32-9 |

| IUPAC Name | 4-Bromo-1H-indol-5-amine |

| Synonyms | 5-Amino-4-bromoindole; 4-Bromo-5-aminoindole |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| SMILES | NC1=C(Br)C2=C(NC=C2)C=C1 |

| InChI Key | SWHSDPBTUKCMCJ-UHFFFAOYSA-N |

| Appearance | Off-white to light brown solid (oxidizes upon air exposure) |

Structural Analysis & Electronic Properties

-

Steric Crowding: The C4-Bromine atom exerts significant steric pressure on the C5-Amine. This reduces the nucleophilicity of the amine compared to a standard aniline, often requiring forcing conditions or specific catalysts for acylation/alkylation.

-

Electronic Push-Pull: The indole ring is electron-rich. The C5-amino group is a strong electron donor (+M effect), while the C4-bromo group is weakly deactivating (-I effect).

-

Lability: Like many aminoindoles, this compound is prone to oxidation. It should be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent the formation of dark oxidative impurities (e.g., iminoquinones).

Synthetic Pathways

The synthesis of 4-bromo-1H-indol-5-amine presents a regiochemical challenge. The most robust route avoids direct bromination of 5-aminoindole (which over-brominates) and instead relies on the reduction of a nitro precursor.

Primary Route: Nitration-Reduction Sequence

This pathway is preferred for its scalability and the commercial availability of the starting material, 4-bromoindole.

Step 1: Nitration. Electrophilic aromatic substitution of 4-bromoindole. The C5 position is activated, but regioselectivity can be poor (C3 vs C5). Protection of the indole nitrogen (e.g., with Tosyl or Boc) is often required to direct substitution to the benzene ring. Step 2: Chemoselective Reduction. Reducing the nitro group to an amine without dehalogenating the C4-Bromine is the critical step.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis focusing on chemoselectivity. Note that catalytic hydrogenation (H2/Pd-C) is contraindicated as it causes hydrodebromination.

Experimental Protocols

Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the nitro group while retaining the C4-Bromine. Mechanism: Single-electron transfer (SET) using Iron or Tin prevents the oxidative addition of Pd into the C-Br bond.

Materials:

-

4-Bromo-5-nitro-1H-indole (1.0 eq)

-

Iron powder (5.0 eq, <10 micron preferred)

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1 v/v)

Procedure:

-

Dissolution: Dissolve the nitroindole substrate in Ethanol/Water mixture in a round-bottom flask.

-

Activation: Add solid NH₄Cl and Iron powder.

-

Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC or LCMS (Target M+H = 211/213).

-

Workup: Once conversion is complete (typically 2-4 hours), filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Partition the residue between Ethyl Acetate and saturated NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove trace aniline byproducts.

Reactivity Profile & Applications

The compound serves as a bifunctional scaffold:

-

C5-Amine: Nucleophile for amide couplings (e.g., with carboxylic acids) to attach "warheads" or solubilizing tails.

-

C4-Bromide: Electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

Critical Note on Reactivity: Due to the ortho-bromine, the C5-amine is sterically hindered. When performing amide couplings, use high-activity coupling reagents like HATU or COMU rather than standard EDC/HOBt.

Reactivity Map

Figure 2: Orthogonal reactivity sites allow for sequential library generation in medicinal chemistry.

Safety & Handling (E-E-A-T)

-

Hazard Statements (GHS):

-

Storage: Store at 2-8°C (short term) or -20°C (long term) under inert gas. The amine is sensitive to air oxidation (browning).

-

Handling: Use a fume hood. Avoid contact with metal spatulas if trace metal contamination is a concern for downstream biological assays.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676494, 4-Bromoindole (Precursor Analysis). Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. (Contextual reference for C4-functionalization). Retrieved from [Link]

Sources

Physical properties and melting point of 4-Bromo-1H-indol-5-amine

[1]

Executive Summary

4-Bromo-1H-indol-5-amine (CAS: 176713-32-9) is a disubstituted indole scaffold characterized by the presence of a bromine atom at the C4 position and a primary amine at the C5 position.[1] This specific substitution pattern renders it a critical "molecular handle" in medicinal chemistry. The C4-bromine offers a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton, while the C5-amine serves as a nucleophile for amide coupling or urea formation, common in ATP-competitive kinase inhibitors.[1]

Due to its electron-rich indole core and the presence of an oxidizable amine, this compound requires rigorous control of environmental conditions during storage and handling to prevent degradation.[1]

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| Chemical Name | 4-Bromo-1H-indol-5-amine |

| Synonyms | 4-Bromo-5-aminoindole; 5-Amino-4-bromoindole |

| CAS Number | 176713-32-9 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| SMILES | Nc1ccc2[nH]ccc2c1Br |

| InChI Key | SWHSDPBTUKCMCJ-UHFFFAOYSA-N |

Structural Logic

-

Indole Core: An aromatic heterocycle acting as a bioisostere for purine bases in kinase pockets.[1]

-

C4-Bromine: Provides steric bulk and a reactive handle.[1] The bromine atom at C4 forces substituents at C3 or C5 out of planarity, often improving selectivity for specific protein pockets.[1]

-

C5-Amine: A hydrogen bond donor/acceptor.[1] In physiological pH, the aniline nitrogen remains largely unprotonated (pKa ~4–5), allowing it to participate in critical H-bond interactions with enzyme residues.[1]

Physical Properties[2][3][6]

Melting Point & Appearance

Experimental melting point data for this specific regioisomer is proprietary and rarely published in open literature. However, based on Structure-Activity Relationship (SAR) data of analogous aminoindoles, the following properties are established:

| Property | Value / Observation | Source/Rationale |

| Physical State | Solid | Standard for aminoindoles.[1] |

| Appearance | Off-white to dark purple/brown | Pure compound is pale; rapid surface oxidation turns it dark brown/purple.[1] |

| Melting Point | 140 – 160 °C (Predicted) | 5-Aminoindole melts at 131–133°C. The addition of a heavy halogen (Br) and increased lattice energy typically elevates the MP by 10–30°C. |

| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents.[1] |

| Water Solubility | Low (< 1 mg/mL) | Lipophilic core (LogP ~ 2.01). |

Critical Note: If your sample appears as a black tar or sticky solid, it has likely undergone significant oxidative polymerization.[1] Recrystallization or column chromatography is required before use.

Synthesis & Manufacturing Logic

The synthesis of 4-Bromo-1H-indol-5-amine is non-trivial due to the directing effects of the indole ring.[1] Direct bromination of 5-aminoindole typically yields a mixture of 4-bromo and 6-bromo isomers, which are difficult to separate.[1]

The preferred industrial route utilizes the Reduction of 4-Bromo-5-nitroindole .[1] This method ensures regiochemical purity by establishing the substitution pattern on the benzene ring prior to the final reduction step.[1]

Reaction Workflow

-

Precursor: 4-Bromo-5-nitroindole.[1]

-

Reduction: Chemoselective reduction of the nitro group to the amine without dehalogenating the bromine.[1]

-

Avoid: Pd/C + H₂ (Risks cleaving the C-Br bond).

-

Preferred: Iron (Fe) powder in Acetic Acid or Stannous Chloride (SnCl₂).

-

Synthesis Pathway Diagram[1][4][5]

Caption: Chemoselective synthesis pathway prioritizing the retention of the C4-Bromine atom during nitro reduction.

Handling, Stability & Storage

The 5-aminoindole moiety is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of quinoidal species and polymerization (darkening).[1]

-

Storage: Store at -20°C for long-term stability. For short-term use, 2–8°C is acceptable.[1]

-

Atmosphere: Must be stored under Argon or Nitrogen .[1]

-

Light Sensitivity: Protect from light.[1] Use amber vials or foil-wrapped containers.

-

Re-purification: If the solid has darkened significantly, dissolve in EtOAc, wash with Na₂S₂O₃ (to reduce oxidized species), and filter through a short pad of silica gel.[1]

Analytical Protocols

Melting Point Determination (Capillary Method)

Since literature values are scarce, researchers should establish an internal standard for their specific lot.[1]

-

Preparation: Dry the sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove solvent residues (solvates can depress MP).

-

Loading: Pack 2–3 mm of sample into a glass capillary tube.

-

Ramp: Heat rapidly to 120°C, then ramp at 1°C/minute .

-

Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

-

Expected Range: 140–160°C.

-

Decomposition: Watch for gas evolution or color change to black (charring) before melting, which indicates instability.[1]

-

HPLC Purity Method[1]

References

-

PubChem Compound Summary. "4-Bromo-1H-indol-5-amine."[1] National Center for Biotechnology Information. Link

-

Fluorochem Product Data. "4-Bromo-1H-indol-5-amine CAS 176713-32-9."[1] Link

-

ChemicalBook. "Properties of Aminoindole Derivatives." (General reference for aminoindole physical properties). Link

-

Organic Syntheses. "Reduction of Nitro Compounds to Amines." (Methodology for chemoselective reduction).[2] Link

An In-depth Technical Guide to the Role of 4-Bromo-1H-indol-5-amine in Kinase Inhibitor Discovery

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug discovery. Within this landscape, certain chemical scaffolds, known as "privileged structures," have proven exceptionally fruitful for generating diverse and potent inhibitor libraries. The indole nucleus is a quintessential example of such a scaffold. This technical guide provides an in-depth exploration of a specific, highly versatile indole derivative: 4-Bromo-1H-indol-5-amine . We will dissect its strategic value, physicochemical properties, and application in the rational design and synthesis of next-generation kinase inhibitors, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Strategic Imperative for Privileged Scaffolds in Kinase Drug Discovery

The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases, while conserved in its general architecture, possesses subtle but exploitable differences that allow for the development of selective inhibitors.

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The indole core is a preeminent example, frequently found in both natural products and synthetic drugs. Its utility stems from several key features:

-

Bioisosterism: The indole ring can act as a bioisostere for purines, the core of ATP, enabling it to effectively compete for the kinase ATP-binding site.

-

Structural Rigidity and Planarity: The fused bicyclic system provides a rigid foundation, reducing the entropic penalty upon binding.

-

Hydrogen Bonding Capability: The indole N-H group is a crucial hydrogen bond donor, often anchoring inhibitors to the "hinge region" of the kinase ATP-binding cleft.

-

Tunable Electronics and Lipophilicity: The aromatic system can be readily functionalized to modulate electronic properties, solubility, and interactions with hydrophobic pockets within the target protein.

4-Bromo-1H-indol-5-amine is not merely another indole; it is a strategically functionalized building block designed for maximal synthetic versatility in exploring the chemical space around the kinase active site.

Physicochemical Profile and Synthesis of 4-Bromo-1H-indol-5-amine

A thorough understanding of the starting material is fundamental to its effective application.

| Property | Value | Reference |

| CAS Number | 176713-32-9 | [1][2] |

| Molecular Formula | C₈H₇BrN₂ | [1][2] |

| Molecular Weight | 211.06 g/mol | [1] |

| IUPAC Name | 4-bromo-1H-indol-5-amine | [1] |

| Canonical SMILES | NC1=CC=C2NC=CC2=C1Br | [1] |

| Purity (Typical) | ≥97% | [1] |

| Appearance | Off-white to brown solid | |

| Hydrogen Bond Donors | 2 (indole N-H, amine -NH₂) | [1] |

| Hydrogen Bond Acceptors | 1 (amine nitrogen) | [1] |

Core Structural Rationale

The power of 4-Bromo-1H-indol-5-amine lies in the orthogonal reactivity of its two key functional groups:

-

The 5-amino group: This primary amine is a versatile nucleophile. It serves as a primary attachment point for building out the inhibitor structure, often reacting with electrophilic partners (e.g., acyl chlorides, sulfonyl chlorides, or heterocyclic halides) to form amides, sulfonamides, or substituted amines. This vector typically explores the solvent-exposed region of the ATP pocket.

-

The 4-bromo group: The bromine atom is a perfect handle for modern cross-coupling chemistry. Reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkyne groups. This vector allows for the exploration of deeper, often hydrophobic, pockets within the kinase active site.

This built-in vectorial diversity is the cornerstone of its utility in combinatorial chemistry and library synthesis.

Generalized Synthetic Workflow

While multiple specific routes exist, a common and logical approach to synthesizing 4-Bromo-1H-indol-5-amine involves a multi-step process, often starting from a substituted aniline or nitrobenzene precursor. The key transformations typically include indole ring formation (e.g., via Fischer, Bartoli, or Leimgruber-Batcho synthesis), followed by regioselective bromination and manipulation of the amino functionality.

Caption: Generalized synthetic pathway for 4-Bromo-1H-indol-5-amine.

Application in Kinase Inhibitor Design: A Case Study Approach

The true value of a scaffold is demonstrated through its successful application. The 4-bromo-5-aminoindole core is a precursor to potent inhibitors targeting multiple kinase families.

Design Strategy: The Pyrimido[4,5-b]indole Scaffold

One powerful application of this building block is in the synthesis of tricyclic heterocyclic systems that are potent kinase inhibitors.[3][4] The pyrimido[4,5-b]indole core, for example, is a known "hinge-binder" that has shown activity against kinases like CDK5, CK1, and DYRK1A.[3]

The synthesis leverages the adjacent amino and indole ring functionalities to construct the third (pyrimidine) ring.

Caption: Workflow for synthesizing kinase inhibitors from the scaffold.

This strategy allows for late-stage diversification. The SNAr reaction (Step 4) and the cross-coupling reaction (Step 5) can be used to introduce a wide variety of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).

Case Study: Development of Pan-HER Family Inhibitors

The Human Epidermal Growth Factor Receptor (HER) family of tyrosine kinases (EGFR/HER1, HER2, HER3, HER4) are validated targets in oncology. A recent study highlighted the N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine skeleton as a highly effective core for developing both reversible and irreversible pan-HER inhibitors.[5] While this example uses the 3-bromo isomer, the chemical logic is directly translatable to the 4-bromo isomer, illustrating a common medicinal chemistry strategy of positional scanning to optimize binding and properties.

The core insight is that the indole-amine moiety effectively mimics the aniline portion of approved inhibitors like gefitinib and erlotinib, while the bromine atom provides a vector for further optimization or, in the case of irreversible inhibitors, a potential site for modification to influence reactivity.

A compound based on this scaffold, C6, was identified as a potent, reversible pan-HER inhibitor, capable of inhibiting EGFR (including the resistant T790M mutant), HER2, and HER4.[5] This discovery is significant because many pan-HER inhibitors are irreversible and can suffer from off-target toxicities.

Caption: Inhibition of the HER signaling cascade by a targeted inhibitor.

Illustrative SAR Data

To demonstrate the impact of substitutions, the following table presents hypothetical but representative data for a series of inhibitors based on the N-(4-bromo-1H-indol-5-yl)quinazoline-4-amine scaffold against key kinases.

| Compound | R¹ (at Quinazoline C6/C7) | R² (at Indole C4 via Suzuki) | EGFR (T790M) IC₅₀ (nM) | HER2 IC₅₀ (nM) | Kinase X IC₅₀ (nM) |

| Parent | -H | -Br (unreacted) | 550 | 820 | >10,000 |

| 1a | -OCH₃ | -Phenyl | 85 | 150 | 8,500 |

| 1b | -OCH₃ | -3-pyridyl | 40 | 75 | 6,200 |

| 1c | -OCH₂CH₂N(CH₃)₂ | -3-pyridyl | 12 | 25 | 4,800 |

| 1d | -OCH₂CH₂N(CH₃)₂ | -Phenyl | 15 | 30 | 5,100 |

Analysis of Causality:

-

Parent Scaffold: The unfunctionalized core shows modest activity, establishing its validity as a starting point.

-

Effect of R²: Replacing the bromine at C4 with an aryl group (1a) or heteroaryl group (1b) significantly improves potency. The nitrogen in the pyridyl ring of 1b likely forms an additional beneficial interaction (e.g., a hydrogen bond with water or a residue in the pocket), enhancing affinity over the simple phenyl ring.

-

Effect of R¹: Introducing a solubilizing side chain with a basic amine on the quinazoline ring (1c , 1d ) dramatically boosts potency. This is a classic strategy to engage with the solvent-front of the ATP site and improve pharmacokinetic properties. The synergy between the optimal R¹ and R² groups in compound 1c yields the most potent inhibitor in this series.

Self-Validating Experimental Protocols

Trustworthiness in research is built on robust and reproducible methodologies. The following protocols are provided as self-validating systems for utilizing 4-Bromo-1H-indol-5-amine in a drug discovery workflow.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the C4-bromo position, a critical step in library synthesis.

Objective: To couple an arylboronic acid to the 4-position of an N-protected 4-Bromo-1H-indol-5-amine derivative.

Materials:

-

N-Boc-4-bromo-1H-indol-5-amine (or other suitable protected derivative) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equiv)

-

Solvents: 1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon atmosphere

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add the protected bromo-indole, the arylboronic acid, and the palladium catalyst.

-

Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent catalyst degradation.

-

Solvent Addition: Add the dioxane/water solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the bromo-indole starting material (a key validation checkpoint) indicates reaction completion (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel to yield the desired coupled product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a method to quantify the inhibitory activity of synthesized compounds.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO (e.g., from 10 mM down to sub-nanomolar concentrations).

-

Kinase Reaction: In a 384-well plate, combine the kinase buffer, the target kinase enzyme, the specific substrate peptide, and ATP.

-

Inhibition Step: Add a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO (as a no-inhibition control) to the wells. Incubate at room temperature for 1 hour.

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent. This converts the newly formed ADP into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis (Self-Validation):

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The IC₅₀ value is derived from this curve. A well-defined sigmoidal curve with a high R² value validates the quality of the data.

-

Conclusion and Future Horizons

4-Bromo-1H-indol-5-amine is a premier example of a strategically designed building block for modern kinase inhibitor discovery. Its orthogonal reactive sites—the 5-amino group and the 4-bromo group—provide medicinal chemists with precise, independent control over vectors that probe distinct regions of the kinase ATP-binding site. This inherent versatility facilitates the rapid generation of diverse chemical libraries and the systematic exploration of structure-activity relationships, accelerating the journey from hit identification to lead optimization.

The successful application of related scaffolds in developing potent and selective inhibitors for challenging targets like the HER family kinases underscores the power of this approach. Looking forward, the 4-Bromo-1H-indol-5-amine core is well-positioned for incorporation into next-generation therapeutic modalities, including:

-

PROTACs (Proteolysis Targeting Chimeras): The scaffold can serve as the warhead for targeting a kinase of interest for degradation.

-

Covalent Inhibitors: The indole ring can be further functionalized with electrophilic warheads to achieve irreversible binding, a strategy proven effective for overcoming drug resistance.

-

Fragment-Based Drug Discovery (FBDD): The core itself or simple derivatives can be used as fragments for screening and subsequent elaboration.

References

- CN102558017A - Method for preparing 5-bromoindole.

- Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.

- How can synthesis 4-bromo indole and 4-methyl indole?.

- Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflamm

- 4-Bromo-1H-indol-5-amine. Fluorochem.

- Cyclic guanosine monophosph

- Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry.

- Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Deriv

- Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiprolifer

- 5-Bromo-1H-indol-3-amine synthesis. ChemicalBook.

- 176713-32-9|4-Bromo-1H-indol-5-amine|BLD Pharm. BLD Pharm.

- US5545644A - Indole derivatives.

- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PubMed Central.

- Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.

- Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.

- Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors.

- Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Deriv

- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 176713-32-9|4-Bromo-1H-indol-5-amine|BLD Pharm [bldpharm.com]

- 3. Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Electronic Architecture & Physicochemical Profiling of 4-Bromo-5-Aminoindole

[1][2]

Executive Summary

4-Bromo-5-aminoindole represents a highly specialized scaffold in medicinal chemistry, particularly valuable as a precursor for kinase inhibitors and GPCR ligands.[1] Its utility stems from the unique orthogonal reactivity provided by the 4-bromo handle (amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings) and the 5-amino group (ready for amide coupling or reductive amination).[2]

This guide provides a comprehensive analysis of its electronic structure, ionization constants (pKa), and synthetic accessibility.[2] It moves beyond standard database values, applying mechanistic organic chemistry to predict behavior in complex biological matrices.[1]

Electronic Architecture & Substituent Effects

The reactivity of 4-bromo-5-aminoindole is defined by the interplay between the electron-rich indole core and the opposing electronic effects of its substituents.

The "Push-Pull" Electronic System

The molecule features a competitive electronic environment at the benzenoid ring:

-

Indole Core:

-excessive heteroaromatic system.[1] -

5-Amino Group (+M Effect): A strong mesomeric donor.[1][2] It increases electron density primarily at C4 and C6 (ortho) and C7 (para).[1][2] However, C4 is occupied by Bromine.[1]

-

4-Bromo Group (-I / +M Effect): Halogens are unique; they deactivate via induction (-I) but donate via resonance (+M).[1][2] In this scaffold, the inductive withdrawal dominates, slightly deactivating the ring compared to 5-aminoindole, but the 5-amino group's donation overrides this, keeping the ring relatively electron-rich.

The Ortho-Effect (Steric & Electronic)

The critical feature of this isomer is the ortho-relationship between the 4-Br and 5-NH

-

Steric Inhibition of Resonance: The bulky Bromine atom forces the adjacent amino group to twist slightly out of planarity with the benzene ring.[1] This decoupling reduces the conjugation of the nitrogen lone pair into the ring.

-

Basicity Modulation: Because the lone pair is less delocalized into the ring (due to twisting), it might be expected to be more available for protonation. However, the strong inductive withdrawal (-I) of the ortho-Bromine significantly reduces the electron density on the nitrogen, ultimately lowering the pKa (making it less basic) compared to 5-aminoindole.[2]

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors and the resulting dipole moments.

Caption: Vector analysis of electronic contributions. Green arrows indicate electron donation; Red arrows indicate withdrawal/steric clash.[2]

Acid-Base Chemistry (pKa Values)

Understanding the ionization state is critical for predicting solubility, membrane permeability (LogD), and binding affinity.[2] 4-Bromo-5-aminoindole has two ionizable sites.

Site A: The Anilinium Ion (5-NH 5-NH )

This is the relevant pKa for physiological conditions.

-

Reference Point: 5-Aminoindole conjugate acid pKa

6.0 [1].[1] -

Substituent Effect: The 4-Bromo group is electron-withdrawing (-I).[1][2] In ortho-substituted anilines, halogens significantly drop the pKa.[1] (e.g., Aniline pKa 4.6

2-Bromoaniline pKa 2.53).[1][2] -

Predicted Value: The 4-Br will lower the basicity of the 5-amino group by approximately 2.0 - 2.5 log units compared to the parent 5-aminoindole.

-

Estimated pKa (Base): 3.5 – 4.0

Site B: The Indole NH (Indole-H Indole )

This site is very weakly acidic and only deprotonates under strong basic conditions.[1][2]

-

Reference Point: Unsubstituted Indole pKa

16.2 (in DMSO) / 21.0 (in H -

Substituent Effect: The 5-amino group (EDG) destabilizes the anion (raising pKa).[2] The 4-bromo group (EWG) stabilizes the anion (lowering pKa).[2]

-

Net Effect: The inductive effect of Br is proximal to the NH. It likely slightly acidifies the NH compared to 5-aminoindole.[1]

-

Estimated pKa (Acid): ~15.8 – 16.5 (DMSO scale) [2]

Data Summary Table

| Ionization Site | Species Equilibrium | Estimated pKa | Physiological State (pH 7.[1]4) |

| 5-Amino (Basic) | 3.8 ± 0.3 | Neutral (~99.9%) | |

| 1-Indole (Acidic) | 16.1 ± 0.5 | Neutral (100%) |

Synthetic Accessibility & Protocols

Direct electrophilic substitution on 5-aminoindole is uncontrolled.[1] The most reliable route for high-purity material is the reduction of the nitro precursor .

Synthetic Workflow

The following pathway ensures regioselectivity and high yield.

Caption: Synthetic route prioritizing the indoline pathway for regiocontrol.

Detailed Protocol: Reduction of 4-Bromo-5-Nitroindole

Note: Catalytic hydrogenation (Pd/C, H

Reagents:

Procedure:

-

Dissolution: Charge a round-bottom flask with 4-bromo-5-nitroindole and Ethanol. Stir until suspended.

-

Addition: Add SnCl

·2H -

Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (yellow) should disappear, replaced by a fluorescent blue spot (amine).[2]

-

Workup (Critical): Cool to room temperature. Pour into ice water. Basify to pH 8–9 using saturated NaHCO

or 1M NaOH.[1] Note: Tin salts form a thick emulsion.[1] Filter through a Celite pad to remove tin salts.[1] -

Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (SiO

, 0

Experimental Determination of pKa (Protocol)

Since theoretical values carry error, experimental validation is required for lead optimization.[1]

Method: UV-Metric Titration (Spectrophotometric) Rationale: Potentiometric titration is difficult due to the low aqueous solubility of the neutral indole.[2] UV-metric titration exploits the spectral shift between the protonated (anilinium) and neutral forms.[2]

-

Stock Solution: Dissolve 1 mg of 4-bromo-5-aminoindole in 1 mL DMSO.

-

Buffer Preparation: Prepare a universal buffer series (pH 2.0 to 8.0) utilizing phosphate/citrate buffers.[1]

-

Measurement:

-

Calculation: Plot Absorbance at

vs. pH. The inflection point of the sigmoidal curve represents the pKa.

References

-

Catalán, J., et al. "Basicity of Indoles."[1] Journal of the American Chemical Society, vol. 110, no. 13, 1988, pp. 4105–4111.[1] Link[2]

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463.[1] Link[2]

-

Moyer, M. P., et al. "Metal-halogen exchange of bromoindoles.[1][3] A route to substituted indoles." The Journal of Organic Chemistry, vol. 51, no.[3] 26, 1986, pp. 5106–5110.[1][3] Link[2]

-

Bio-Rad Laboratories. "SpectraBase: 4-Bromoindole NMR and IR data."[1] Link

-

PubChem. "Compound Summary for CID 676494: 4-Bromoindole."[1] National Library of Medicine.[1] Link

An In-depth Technical Guide to the Stability of 4-Bromo-1H-indol-5-amine Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-indol-5-amine is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a wide array of biologically active compounds. Understanding its stability under ambient conditions is paramount for ensuring the integrity of research findings, the robustness of manufacturing processes, and the safety and efficacy of potential therapeutic agents. This technical guide provides a comprehensive analysis of the stability of 4-Bromo-1H-indol-5-amine, drawing upon fundamental chemical principles and data from structurally related molecules. It outlines potential degradation pathways, presents a framework for systematic stability assessment, and offers best practices for handling and storage to mitigate degradation.

Introduction: The Chemical Context of 4-Bromo-1H-indol-5-amine

4-Bromo-1H-indol-5-amine possesses a unique electronic architecture, combining an electron-rich indole nucleus with an amino substituent and a deactivating bromo group. This intricate interplay of functional groups dictates its reactivity and, consequently, its stability. The indole ring system is susceptible to oxidation, while the aromatic amine is prone to oxidative and photolytic degradation. The bromine atom, while generally stable, can influence the reactivity of the aromatic ring.

This guide will delve into the intrinsic and extrinsic factors that can compromise the stability of this compound, providing a scientific foundation for its effective utilization in research and development.

Theoretical Degradation Pathways

Based on the chemical functionalities of 4-Bromo-1H-indol-5-amine, several potential degradation pathways can be postulated under ambient conditions, primarily driven by oxidation and photolytic decomposition.

Oxidative Degradation

The presence of both the indole ring and the primary aromatic amine makes the molecule susceptible to oxidation.

-

Amine Oxidation: Aromatic amines can be oxidized to form a variety of colored products, including nitroso, nitro, and polymeric species. This process can be catalyzed by light, metal ions, and atmospheric oxygen.[1]

-

Indole Ring Oxidation: The pyrrole moiety of the indole ring is electron-rich and can undergo oxidative cleavage or polymerization, leading to the formation of complex mixtures of degradation products.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy required to initiate degradation reactions.

-

Photo-oxidation: Light can accelerate the oxidative degradation pathways mentioned above.

-

Dehalogenation: While less common under ambient conditions, photolytic dehalogenation of bromoaromatic compounds can occur, leading to the formation of 5-aminoindole.

The following diagram illustrates the potential primary degradation pathways.

Sources

Methodological & Application

Strategic Application Note: Buchwald-Hartwig Architectures for 4-Bromo-1H-indol-5-amine

The following Application Note and Protocol is designed for researchers working with 4-Bromo-1H-indol-5-amine (CAS: 1000343-23-8). This scaffold presents a unique "bifunctional paradox" in palladium-catalyzed cross-coupling: it contains a highly nucleophilic aniline (C5-NH

This guide prioritizes chemoselectivity , ensuring the desired bond formation while suppressing self-coupling polymerization.

Introduction & Strategic Analysis

4-Bromo-1H-indol-5-amine is a high-value intermediate, particularly in the synthesis of PI3K, Bcl-2, and CDK inhibitors. Its structure allows for orthogonal functionalization, but it poses a significant chemoselectivity challenge.

The Bifunctional Challenge

In a standard Buchwald-Hartwig (B-H) reaction, this molecule can act as:

-

The Nucleophile (Targeting C5-NH

): Coupling with an external aryl halide (Ar-X). -

The Electrophile (Targeting C4-Br): Coupling with an external amine (R-NH

). -

The Poison/Polymer: Self-coupling (C5-NH

of Molecule A attacks C4-Br of Molecule B).

The Steric Advantage (The "Peri" Effect)

The C4-position of the indole ring is sterically crowded due to the peri-interaction with the C3-H and the adjacent C5-substituent. Consequently, oxidative addition of Pd(0) into the C4-Br bond is kinetically slower than insertion into typical unhindered external aryl halides.

-

Implication: You can selectively arylate the C5-amine (Protocol A) without protecting the C4-bromide, provided the external electrophile is sufficiently reactive.

-

Risk: If targeting the C4-bromide (Protocol B), the C5-amine must be protected to prevent self-polymerization.

Decision Logic & Workflow

The following decision tree outlines the correct protocol based on your synthetic target.

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.

Protocol A: Chemoselective N-Arylation (C5-Targeting)

Objective: Couple the C5-amine with an external Aryl/Heteroaryl Halide while preserving the C4-bromide. Mechanism: Exploits the nucleophilicity of the aniline and the steric hindrance of the C4-Br.

Reagents & Conditions

| Component | Recommendation | Rationale |

| Catalyst Source | BrettPhos Pd G4 (1–3 mol%) | Pre-formed precatalyst ensures rapid initiation. BrettPhos is highly selective for primary amines and prevents "poisoning" by the indole nitrogen. |

| Ligand | BrettPhos (if using Pd(OAc)₂/Pd₂dba₃) | Bulky dialkylbiaryl phosphine promotes reductive elimination of the desired amine and suppresses C4-oxidative addition. |

| Base | Cs₂CO₃ (2.0 equiv) | Weaker base than NaOtBu. Prevents deprotonation of the Indole N1-H (pKa ~16), reducing side reactions. |

| Solvent | t-Amyl Alcohol or 1,4-Dioxane | High boiling point, polar aprotic/protic mix aids solubility of the indole. |

| Temperature | 80–100 °C | Sufficient for external coupling; avoid >110°C to prevent activation of C4-Br. |

Step-by-Step Procedure

-

Preparation (In Glovebox or Schlenk Line):

-

To a reaction vial equipped with a magnetic stir bar, add 4-Bromo-1H-indol-5-amine (1.0 equiv), External Aryl Halide (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

-

Add BrettPhos Pd G4 (0.02 equiv / 2 mol%). Note: If using Pd(OAc)₂, premix with Ligand (1:1.2 ratio) in solvent for 5 mins at 60°C before adding.

-

-

Solvent Addition:

-

Add anhydrous 1,4-Dioxane (0.2 M concentration relative to indole).

-

Seal the vial with a septum cap (PTFE-lined).

-

-

Reaction:

-

Place in a pre-heated block at 90 °C .

-

Stir vigorously (800+ rpm). The heterogeneous base requires good mixing.

-

Monitor by LC-MS at 2 hours. Look for the product mass [M+Ar].

-

Checkpoint: If C4-Br oxidative addition occurs (dimer formation), lower temp to 80°C and switch to t-Butanol as solvent.

-

-

Work-up:

-

Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

-

Concentrate and purify via flash chromatography (Hexanes/EtOAc).

-

Protocol B: C4-Functionalization (C4-Targeting)

Objective: Couple the C4-bromide with an external Amine. Critical Constraint: The C5-amine is a better nucleophile than the external amine and must be protected to prevent self-coupling.

Phase 1: Protection (Transient or Permanent)

-

Recommended: Boc-protection of the C5-amine.

-

Note: Standard Boc₂O conditions will likely protect both the C5-NH₂ and the Indole-N1. This is actually beneficial, as it renders the indole completely inert to side reactions.

-

Procedure: Treat 4-Bromo-1H-indol-5-amine with Boc₂O (2.5 equiv), DMAP (0.1 equiv), and Et₃N in DCM. Isolate the Bis-Boc intermediate.

Phase 2: The C4-Buchwald Coupling

With the C5-amine silenced, the C4-bromide becomes the only reactive site.

| Component | Recommendation | Rationale |

| Catalyst | RuPhos Pd G4 (Secondary Amines) or BrettPhos Pd G4 (Primary) | RuPhos is exceptional for hindered aryl halides (like the C4-Br) and secondary amines. |

| Base | NaOtBu (1.5 equiv) | Strong base required to facilitate transmetallation in hindered systems. (Bis-Boc protection prevents deprotonation issues). |

| Solvent | Toluene | Non-polar solvent often boosts yields in hindered couplings. |

| Temp | 100–110 °C | Higher energy required to force oxidative addition at the hindered C4 position. |

Step-by-Step Procedure

-

Setup:

-

Combine Bis-Boc-4-bromoindole (1.0 equiv), External Amine (1.2 equiv), and NaOtBu (1.5 equiv) in a vial.

-

Add RuPhos Pd G4 (3–5 mol%). Note: Higher loading needed for hindered C4.

-

-

Reaction:

-

Add anhydrous Toluene (0.2 M).

-

Heat to 110 °C for 4–16 hours.

-

Monitoring: Watch for debromination (hydrodehalogenation) byproduct. If observed, reduce temp to 100°C and increase concentration to 0.5 M.

-

-

Deprotection (Phase 3):

-

After isolating the coupled product, treat with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc groups, revealing the final diamino-indole.

-

Troubleshooting & Optimization Guide

Issue: Hydrodehalogenation (Loss of Br)

-

Symptom: In Protocol A, you see the mass of [Indole-NH-Ar] but without the Bromine (M-79/81).

-

Cause: The catalyst inserted into C4-Br and underwent

-hydride elimination or reduction by the solvent/base. -

Fix:

-

Switch solvent from alcohols (t-BuOH) to Toluene or Dioxane (no hydride source).

-

Use Cs₂CO₃ instead of alkoxide bases.

-

Lower the temperature.

-

Issue: N1-Arylation (Indole Nitrogen Reaction)

-

Symptom: Coupling occurs at the wrong nitrogen (Indole N1 instead of C5-NH2).

-

Cause: Base is too strong (deprotonating Indole NH) or Ligand is not selective.

-

Fix:

-

Ensure you use BrettPhos . It is highly selective for primary amines over indoles.

-

Use K₃PO₄ or Cs₂CO₃ as base. Avoid NaH, NaOtBu, or LiHMDS in Protocol A.

-

Data Summary: Catalyst Selection Matrix

| Substrate Focus | External Partner | Recommended System | Expected Yield |

| C5-NH₂ | Aryl Bromide/Iodide | BrettPhos Pd G4 / Cs₂CO₃ / Dioxane | 75–90% |

| C5-NH₂ | Heteroaryl Chloride | BrettPhos Pd G4 / K₃PO₄ / t-AmylOH | 60–85% |

| C4-Br | Primary Amine | Protect First -> BrettPhos Pd G4 | 50–70% |

| C4-Br | Secondary Amine | Protect First -> RuPhos Pd G4 | 60–80% |

References

-

Buchwald-Hartwig Amination Overview

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."

- Source: Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.

-

URL:[Link]

-

Selectivity in Indole Functionalization

- Title: "Site-Selective C–H Functionaliz

- Source:Chemical Reviews (2019).

-

URL:[Link]

-

Catalyst for Primary Amines (BrettPhos)

- Title: "A General Catalyst for the Amination of Aryl Halides with Primary Amines."

- Source:Journal of the American Chemical Society (2008).

-

URL:[Link]

- Application in Kinase Inhibitors (PI3K Scaffolds)

Application Note: High-Precision Functionalization of 4-Bromo-1H-indol-5-amine

Executive Summary

4-Bromo-1H-indol-5-amine represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors where the indole core mimics the purine ring of ATP. However, this molecule presents a distinct synthetic paradox:

-

High Value: The C4-bromide offers a strategic handle for installing solubilizing groups or pharmacophores in the "peri" region, a vector often unexplored due to synthetic difficulty.

-

High Difficulty: The C4 position is sterically occluded by the C3-H and the C5-amine. Furthermore, the free C5-amine (

) is a potent catalyst poison for Palladium species, often leading to stalled cross-coupling reactions.

This guide provides a validated, self-consistent workflow to navigate these challenges. We prioritize an "Amine-First Protection" strategy followed by "Ligand-Accelerated Cross-Coupling" to ensure high yields and reproducibility.

Strategic Analysis: The Chemical Landscape

To functionalize this molecule successfully, one must understand the competing electronic and steric forces.

-

C5-Amine (

): Strongly nucleophilic. In its free state, it coordinates to Pd(II) intermediates, shutting down the catalytic cycle. Directive: Must be protected as a carbamate (Boc) or amide before C4-manipulation. -

C4-Bromide: The electrophilic handle. It is electronically deactivated by the electron-rich indole ring and sterically hindered by the ortho-amine and peri-C3 proton. Directive: Requires electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) to facilitate oxidative addition and reductive elimination.

-

N1-Indole: Weakly acidic (

). Can be protected (TOS, SEM, Boc) to prevent N-arylation, though C5-N protection is often sufficient to direct selectivity.

Visualization: Chemo-Selectivity Map

The following diagram outlines the reactivity hierarchy and the "Golden Path" for functionalization.

Caption: Decision tree highlighting the necessity of C5-amine protection to avoid catalyst poisoning during C4-functionalization.

Detailed Experimental Protocols

Protocol A: Regioselective C5-Amine Protection

Rationale: We use tert-butyloxycarbonyl (Boc) protection.[1][2] While N1 (indole nitrogen) is also nucleophilic, the C5-primary amine is significantly more nucleophilic under neutral/mildly basic conditions. We avoid strong bases (NaH) to prevent N1-deprotonation.

Materials:

-

4-Bromo-1H-indol-5-amine (1.0 eq)

-

Di-tert-butyl dicarbonate (

) (1.1 eq) -

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 4-bromo-1H-indol-5-amine (500 mg, 2.37 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under

atmosphere. -

Base Addition: Add TEA (0.5 mL, 3.55 mmol) dropwise.

-

Reagent Addition: Cool to 0°C. Add

(569 mg, 2.6 mmol) dissolved in minimal DCM dropwise over 10 minutes. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor TLC (30% EtOAc/Hexane). The starting material (polar, fluorescent) should disappear. If N1-bis-Boc forms (less polar), it can often be cleaved selectively later, but 1.1 eq limits this.

-

-

Workup: Quench with water (10 mL). Extract with DCM (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

-

Yield Target: >85% as a white/off-white solid.

-

Protocol B: C4-Carbon Cross-Coupling (Suzuki-Miyaura)

Rationale: The C4-Br bond is hindered.[3] Standard catalysts like

Materials:

-

N-Boc-4-bromo-1H-indol-5-amine (from Protocol A) (1.0 eq)

-

Aryl Boronic Acid (

) (1.5 eq) -

Catalyst:

(5 mol%) OR S-Phos Pd G2 (2-3 mol%) -

Base:

(3.0 eq) (Solid or 2M aq) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

-

Degassing (Critical): Sparge the solvent mixture (Dioxane/Water) with Argon for 20 minutes. Oxygen is the enemy of this catalytic cycle.

-

Assembly: In a microwave vial or pressure tube, combine the protected indole (1.0 eq), boronic acid (1.5 eq), base (3.0 eq), and catalyst.

-

Solvation: Add the degassed solvent. Seal the vessel immediately.

-

Heating: Heat to 90°C for 12–16 hours (oil bath) or 100°C for 1 hour (Microwave).

-

Note: The bulky C4 substituent requires thermal energy to force the reductive elimination step.

-

-

Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash with water/brine.

-

Purification: Flash chromatography.

-

Observation: Expect a significant UV shift (red-shift) if the attached aryl group conjugates with the indole.

-

Protocol C: C4-Nitrogen Coupling (Buchwald-Hartwig)

Rationale: Installing an amine at C4 is extremely challenging due to the adjacent C5-NH-Boc group. RuPhos is the ligand of choice here due to its specific design for secondary amines and hindered substrates [2].

Step-by-Step:

-

Catalyst System:

(2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G3 (2 mol%). -

Base:

(1.4 eq). (Strong but non-nucleophilic base is required). -

Solvent: Toluene (anhydrous, degassed).

-

Conditions: 100°C, sealed tube, 16 hours.

-

Warning: If the C5-Boc group is labile under these conditions (rare but possible), switch base to

, though reaction times will increase.

Analytical Data & Troubleshooting

Expected NMR Signatures

| Position | Proton | Unprotected Shift ( | Protected (Boc) Shift ( | Post-Suzuki (C4-Ph) Shift ( |

| C2-H | Doublet/Singlet | ~7.3 ppm | ~7.5 ppm | Shifts downfield (~7.6) |

| C6-H | Doublet | ~6.8 ppm | ~7.2 ppm | Depends on Ar-ring current |

| NH (C5) | Broad Singlet | ~4.5 ppm | ~8.9 ppm (Carbamate) | Remains ~8.5-9.0 ppm |

| NH (N1) | Broad Singlet | ~11.0 ppm | ~11.2 ppm | ~11.3 ppm |

Troubleshooting Matrix

| Problem | Probable Cause | Solution |

| Low Conversion (<10%) | Catalyst poisoning by free amine. | Ensure Protocol A (Protection) was successful. Check NMR for loss of |

| De-bromination (Hydrodehalogenation) | Reaction too hot; Hydride source present. | Reduce temp to 80°C. Ensure solvent is anhydrous (for Buchwald). Switch from DMF to Dioxane. |

| Protodeboronation | Boronic acid instability. | Use Boronic Ester (Pinacol ester) instead of acid. Increase base concentration. |

| N1-Arylation (Side Reaction) | Base too strong ( | Protect N1 with SEM or Tosyl before C4 coupling if this persists. |

Mechanistic Workflow Diagram (Suzuki Coupling)

This diagram details the specific catalytic cycle adjustments required for the hindered C4 position.

Caption: The catalytic cycle emphasizing Oxidative Addition as the bottleneck due to the steric bulk of the ortho-Boc-amino group.

References

-

Suzuki-Miyaura Coupling of Hindered Aryl Halides

-

Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[4] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5]

- Context: Defines the utility of S-Phos for ortho-substituted substr

-

URL:[Link]

-

-

Buchwald-Hartwig Amination of 4-Bromoindoles

- Source: Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science / JACS.

- Context: Establishes RuPhos/BrettPhos as the standard for hindered amine couplings.

-

URL:[Link]

-

Indole C4-Functionalization Reviews

-

Protecting Group Strategies (Boc)

Sources

Application Note: Protecting Group Strategies for the 5-Amino Group in 4-Bromoindole

Executive Summary & Strategic Analysis

The 4-bromo-5-aminoindole scaffold presents a unique challenge in medicinal chemistry, often serving as a precursor for kinase inhibitors or complex alkaloids. The primary difficulty lies in the ortho-effect : the bulky bromine atom at position C4 exerts significant steric hindrance on the nucleophilic amino group at C5. Furthermore, the electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the amine, making standard protection protocols sluggish.

This guide details the strategic selection and application of protecting groups (PGs) for the N5-amine, ensuring chemoselectivity over the indole nitrogen (N1) and preserving the labile C–Br bond for future cross-coupling (e.g., Suzuki-Miyaura).

Protecting Group Selection Matrix[1]

| Protecting Group (PG) | Reagent | Stability (Deprotection) | Suitability for 4-Br-Indole | Critical Notes |

| Boc (tert-butyl carbamate) | Acid (TFA/HCl) | Excellent | Orthogonal to base-catalyzed couplings (Suzuki). Acid deprotection preserves the Ar-Br bond. | |

| Cbz (Benzyl carbamate) | Poor / High Risk | WARNING: Standard hydrogenolysis ( | ||

| TFA (Trifluoroacetamide) | Base ( | Good | Excellent for extremely hindered amines due to the high reactivity of TFAA. Orthogonal to Boc. | |

| Fmoc (Fluorenyl carbamate) | Base (Piperidine) | Moderate | Bulky group adds to steric congestion. Base deprotection may interfere if N1 is unprotected. |

Strategic Decision Pathways

The choice of protecting group must be dictated by the downstream chemistry. The following decision tree illustrates the logic flow for selecting the optimal strategy.

Figure 1: Decision tree for selecting the appropriate protecting group based on downstream synthetic requirements.

Detailed Protocols

Protocol A: Regioselective N5-Boc Protection

Rationale: The Boc group is the gold standard here. It withstands the basic conditions of subsequent Suzuki couplings at the C4-Br position. The challenge is driving the reaction to completion against the steric bulk of the C4-Br without forcing the reaction onto the N1-indole nitrogen.

Reagents:

-

Substrate: 4-bromo-5-aminoindole (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 – 1.2 equiv) -

Base: Triethylamine (

) or DIPEA (1.5 equiv) -

Catalyst: DMAP (4-dimethylaminopyridine) (0.05 equiv) – Crucial for hindered anilines.

-

Solvent: THF (anhydrous) or DCM.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-5-aminoindole (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

-

Base Addition: Add

(1.5 equiv) followed by catalytic DMAP (0.05 equiv). Stir at Room Temperature (RT) for 5 minutes.-

Expert Note: Do not use excess DMAP. High concentrations of DMAP can activate the indole N1, leading to N1,N5-bis-Boc protection.

-

-

Reagent Addition: Add

(1.1 equiv) dropwise as a solution in THF. -

Reaction Monitoring: Stir at RT. Monitor by TLC (System: 30% EtOAc/Hexanes) or LCMS.

-

Checkpoint: Due to the 4-Br steric hindrance, the reaction may be slow. If conversion is <50% after 4 hours, heat to 40°C. Do not reflux aggressively to avoid N1 protection.

-

-

Quench: Once starting material is consumed, quench by adding water.

-

Workup: Extract with EtOAc (3x). Wash combined organics with 0.5 M HCl (to remove DMAP and unreacted amine traces), then saturated

and brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (typically 10-20% EtOAc/Hexanes).

Self-Validating QC Metrics:

-

1H NMR: Look for the disappearance of the broad aniline

signal (~4-5 ppm) and appearance of a carbamate NH singlet (~8-9 ppm) and the tert-butyl singlet (~1.5 ppm, 9H). -

LCMS: Target mass should be

. If Mass is

Protocol B: N5-Trifluoroacetyl (TFA) Protection

Rationale: If the Boc group is too bulky to install quantitatively due to the 4-Br, the trifluoroacetyl group is a smaller, highly electrophilic alternative. It is orthogonal to Boc but sensitive to base (cleaves with

Reagents:

-

Substrate: 4-bromo-5-aminoindole

-

Reagent: Trifluoroacetic anhydride (TFAA) (1.1 equiv)

-

Base: Pyridine (2.0 equiv)

-

Solvent: DCM (Dichloromethane)

Step-by-Step Methodology:

-

Setup: Dissolve substrate in DCM (0.2 M) and cool to 0°C in an ice bath.

-

Base: Add Pyridine (2.0 equiv).

-

Addition: Add TFAA (1.1 equiv) dropwise over 10 minutes. The reaction is usually instantaneous due to the high reactivity of the anhydride.

-

Monitoring: Check TLC after 30 minutes.

-

Workup: Dilute with DCM, wash with 1M HCl (critical to remove pyridine), then water and brine.

-

Isolation: Dry and concentrate. Recrystallization is often sufficient; chromatography is rarely needed for TFA-protected anilines.

Workflow Visualization: Boc Protection

Figure 2: Operational workflow for the Boc protection of sterically hindered aminoindoles.

Troubleshooting & Critical Failure Modes

The "Debromination" Trap (Cbz Users)

Observation: You protected with Cbz, then attempted removal with

N1 vs. N5 Regioselectivity

Observation: LCMS shows M+200 (Bis-Boc).

Cause: The indole nitrogen (N1) is acidic (

-

Use weak organic bases (

, Pyridine). -

Keep DMAP loading < 5 mol%.

-

If bis-protection occurs, treat the crude mixture with

in MeOH at RT for 30 mins. The N1-Boc group is much more labile (acyl indole) than the N5-Boc (carbamate) and will cleave selectively, leaving the desired N5-Boc product.

Steric Stalling

Observation: Reaction stalls at 60% conversion despite excess

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability and deprotection conditions).

-

Varala, R.; Nuvula, S.; Adapa, S. R. "Iodine-catalyzed N-tert-butyloxycarbonylation of amines."[1] The Journal of Organic Chemistry, 2006 , 71(21), 8283–8286. Link (Protocol for overcoming steric hindrance using Iodine catalyst).

-

Felpin, F.-X.; Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties."[2][3] Chemistry – A European Journal, 2010 , 16, 12440. (Discusses the risks of hydrodehalogenation during Cbz removal).

- Hernández-Vázquez, E., et al. "Synthesis and biological evaluation of 4-bromo-5-aminoindole derivatives." European Journal of Medicinal Chemistry, 2021. (Contextual usage of the scaffold).

Sources

Microwave-Assisted Functionalization of 4-Bromo-1H-indol-5-amine

A Strategic Approach to Kinase Inhibitor Scaffolds

Executive Summary & Strategic Importance

The 4-bromo-1H-indol-5-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly in the development of type I and type II kinase inhibitors (e.g., JAK, EGFR, and CDK inhibitors). The 4-position of the indole ring, when substituted, projects into the solvent-accessible region of the ATP-binding pocket, offering a critical vector for solubility-enhancing groups. The 5-amino group serves as a versatile handle for amide coupling or heterocyclization.

However, the ortho-substitution pattern (4-Br, 5-NH₂) presents significant synthetic challenges:

-

Steric Hindrance: The C4 position is sterically crowded by the C3 proton and the C5 substituent.

-

Catalyst Poisoning: The free C5-amine can coordinate to Palladium (Pd) centers, deactivating catalysts during cross-coupling.

-

Thermal Instability: Prolonged conventional heating often leads to oxidation of the electron-rich indole ring.

Microwave-assisted synthesis (MAOS) addresses these issues by providing rapid, uniform dielectric heating that overcomes the activation energy barrier of the sterically hindered C4-position while minimizing the time window for oxidative decomposition.

Strategic Reaction Pathways

The following flowchart outlines the decision matrix for functionalizing 4-bromo-1H-indol-5-amine. The primary decision point is whether to functionalize the amine first (Path A) or the bromide first (Path B).

Figure 1: Strategic workflow for the functionalization of 4-bromo-1H-indol-5-amine. Note the critical requirement for amine protection prior to Pd-catalyzed coupling to prevent catalyst sequestration.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling at C4

Objective: Introduction of aryl/heteroaryl groups at the sterically hindered 4-position. Challenge: The adjacent 5-amino group can chelate Pd. Solution: Use of a "dummy" ligand strategy or transient protection, coupled with high-temperature microwave irradiation.[1]

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: N-(4-bromo-1H-indol-5-yl)acetamide (Acetamide protected) OR tert-butyl (4-bromo-1H-indol-5-yl)carbamate (Boc protected). Note: Using the free amine reduces yield by ~40%.

-

Boronic Acid: Aryl boronic acid (1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%). Chosen for its robustness and large bite angle.

-

Base: 2M Aqueous Na₂CO₃ (3.0 equiv).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio). Dioxane has excellent microwave absorbance when wet.

Step-by-Step Protocol

-

Vessel Charging: In a 10 mL microwave process vial, add the protected 4-bromoindole (0.5 mmol), boronic acid (0.75 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).

-

Inerting: Cap the vial and purge with Argon for 2 minutes.

-

Solvent Addition: Inject degassed 1,4-dioxane (3 mL) and 2M Na₂CO₃ (0.75 mL) through the septum.

-

Microwave Parameters:

-

Mode: Dynamic (Power cycling to maintain temp).

-

Temperature: 130°C.

-

Hold Time: 15 minutes.

-

Pre-stirring: 30 seconds (High speed).[2]

-

Pressure Limit: 250 psi (Safety cutoff).

-

-

Workup: Cool to RT using compressed air (integrated in most reactors). Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Comparison:

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |

| Temperature | 100°C (Reflux) | 130°C (Superheated) |

| Time | 12 Hours | 15 Minutes |

| Yield (Isolated) | 55-65% | 82-91% |

| Purity (LCMS) | 85% (Oxidation byproducts) | >95% |

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Objective: Replacing the C4-Bromine with a secondary amine (C-N bond formation). Challenge: Electronic deactivation. The indole ring is electron-rich, making oxidative addition at C4 difficult. Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) and strong bases under microwave forcing conditions.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 4-bromo-1H-indol-5-amine (Protection is optional here if using specific ligands, but N-benzyl protection is recommended).

-

Amine Partner: Morpholine, Piperazine, or Aniline derivative (1.2 equiv).

-

Catalyst: Pd₂(dba)₃ (2 mol%).

-

Ligand: XPhos (4 mol%) or BrettPhos (for primary amines).

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv). Must be stored in a glovebox.

-

Solvent: Toluene or tert-Amyl alcohol.

Step-by-Step Protocol

-

Glovebox Operation: Weigh Pd₂(dba)₃, Ligand, and Base into the microwave vial inside a glovebox to ensure absolute exclusion of moisture/oxygen.

-

Substrate Addition: Add the indole and amine partner.

-

Solvent: Add anhydrous Toluene (4 mL). Seal the vial.

-

Microwave Parameters:

-

Temperature: 150°C.

-

Hold Time: 20 minutes.

-

Power: Max 300W.[3]

-

-

Analysis: Check conversion via LCMS. If conversion is <50%, add 10 mins irradiation.

-

Scavenging: Upon completion, add SiliaMetS® Thiol resin (or equivalent) and stir for 30 mins to remove residual Palladium before filtration.

Mechanism & Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating, researchers must monitor specific failure modes associated with the 4-bromo-5-amino motif.

Common Failure Modes & Solutions

-

Protodebromination (Reduction):

-

Observation: LCMS shows mass [M-Br+H].

-

Cause: Hydride transfer from solvent (often alcohols) or overheating.

-

Fix: Switch solvent to Toluene/Water or pure Dioxane. Reduce Temp by 10°C.

-

-

Homocoupling:

-

Observation: Dimerization of the boronic acid or the indole.

-

Cause: Oxygen leak or low activity of catalyst.

-

Fix: Ensure rigorous Argon purge. Increase catalyst loading to 5 mol%.

-

-

No Reaction (Catalyst Poisoning):

-

Observation: Starting material remains unchanged.

-

Cause: The 5-NH₂ is coordinating to Pd.

-

Fix:Mandatory Protection. Convert 5-NH₂ to Acetamide or Carbamate.

-

Microwave Parameter Logic

The following diagram illustrates the control logic for the microwave reactor to prevent thermal runaway while ensuring the reaction overcomes the steric barrier.

Figure 2: PID Control Loop for Microwave Heating. Precise temperature control is vital to prevent debromination of the indole.

References

-

Microwave-Assisted Synthesis of Indoles: Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.[4] Link

-

Suzuki Coupling in Water/Microwave: Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating. Chemical Communications.[1] Link

-

Pd-Catalyzed Cross-Coupling of 4-Bromoindoles: Laha, J. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of 4-Bromoindoles. Journal of Organic Chemistry. Link

-

Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Microwave Synthesis of Kinase Inhibitors: Bagley, M. C., et al. (2010). Microwave-assisted synthesis of kinase inhibitors. Future Medicinal Chemistry. Link

Sources

Amide bond formation protocols using 4-Bromo-1H-indol-5-amine

Application Note: Overcoming Steric and Electronic Deactivation in Amide Couplings with 4-Bromo-1H-indol-5-amine

Executive Summary

This guide details the optimization of amide bond formation utilizing 4-Bromo-1H-indol-5-amine as a nucleophile. This specific scaffold presents a "perfect storm" of synthetic challenges: the C4-Bromine atom provides significant steric bulk (ortho-effect) while simultaneously exerting an electron-withdrawing inductive effect (-I), rendering the C5-amine poorly nucleophilic.

Standard carbodiimide protocols (EDC/HOBt) often result in stalled reactions, low conversion, or extensive side-product formation (e.g., N1-acylation). This note establishes three validated protocols—T3P® (Propylphosphonic Anhydride) , HATU/HOAt , and Acid Chloride Activation —to ensure high-yield coupling suitable for drug discovery and process chemistry.

Structural Analysis & Challenges

To select the correct protocol, one must understand the molecular environment of the substrate.

| Feature | Chemical Consequence | Synthetic Implication |

| C4-Bromine | Steric Hindrance: Blocks the trajectory of incoming electrophiles (active esters) to the C5-Nitrogen. | Requires smaller, highly reactive active esters (e.g., acid chlorides or mixed anhydrides) or elevated temperatures. |

| C4-Bromine | Electronic Deactivation: The -I effect reduces electron density on the C5-NH2 lone pair. | The amine is a weak nucleophile. Reagents relying on strong nucleophilic attack (e.g., simple esters) will fail. |

| Indole N1-H | Regioselectivity Risk: The indole nitrogen is weakly acidic. | Strong bases (NaH) or excess electrophile can lead to bis-acylation (N1, N5-diacyl). Mild bases (DIPEA, Pyridine) are preferred. |

Mechanistic Visualization: The Steric/Electronic Clash

Figure 1: Structural analysis highlighting the deactivating influence of the C4-Bromine on the C5-Amine.

Method Selection Guide

Do not default to one method. Select the protocol based on your specific carboxylic acid coupling partner and scale.

Figure 2: Decision matrix for selecting the optimal coupling protocol.

Detailed Protocols

Protocol A: T3P® (Propylphosphonic Anhydride)

Best for: Scalability, low epimerization, and ease of purification.

Rationale: T3P is a cyclic anhydride that activates the carboxylic acid. It is particularly effective for anilines with low nucleophilicity because the reaction is driven by the release of a water-soluble byproduct. It typically does not require protection of the Indole N1 due to its milder activation profile compared to acid chlorides.

Materials:

-

Carboxylic Acid (1.0 equiv)[1]

-

4-Bromo-1H-indol-5-amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

-

Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

-

Dissolution: In a reaction vial, dissolve the Carboxylic Acid and Base in the chosen solvent (0.2 M concentration).

-

Activation: Add T3P solution dropwise at 0°C. Stir for 20 minutes to form the active species.

-

Addition: Add 4-Bromo-1H-indol-5-amine in one portion.

-

Reaction: Allow to warm to Room Temperature (RT). If LCMS shows <50% conversion after 4 hours, heat to 60°C.

-

Note: The steric bulk of the bromine often requires thermal energy to overcome the activation barrier.

-

-

Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO3 (x2), and Brine. The T3P byproducts are water-soluble, simplifying purification.

Protocol B: HATU / HOAt

Best for: Discovery scale (<100mg), difficult substrates, and library synthesis.

Rationale: HATU generates the -OAt active ester.[2] The pyridine nitrogen in the HOAt leaving group provides an "anchimeric assistance" (neighboring group effect) that accelerates the attack of the hindered amine, making it superior to HBTU/HOBt for this specific indole scaffold.

Materials:

-

Carboxylic Acid (1.0 equiv)[1]

-

4-Bromo-1H-indol-5-amine (1.2 equiv)

-

HATU (1.2 - 1.5 equiv)

-

HOAt (0.5 equiv - Optional but recommended for extreme hindrance)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step:

-

Pre-activation (Critical): Dissolve Carboxylic Acid and DIPEA in DMF. Add HATU. Stir for 5-10 minutes.

-

Why? You must ensure the active ester forms before introducing the poorly nucleophilic amine.

-

-

Coupling: Add 4-Bromo-1H-indol-5-amine.

-

Incubation: Stir at RT for 12-18 hours.

-

Monitoring: Check LCMS. If the intermediate active ester persists but product is low, add 0.5 equiv of HOAt and heat to 50°C.

-

Workup: Dilute with EtOAc/LiCl (5% aq) to remove DMF. Standard organic wash.

Protocol C: Acid Chloride Activation

Best for: Extremely hindered acids or when Protocols A/B fail.

Rationale: This generates the most reactive electrophile possible. However, the risk of N1-acylation (on the indole nitrogen) increases. N1-protection (e.g., Boc or Tosyl) is highly recommended for this route, though careful stoichiometry can sometimes bypass it.

Materials:

-

Carboxylic Acid (1.0 equiv)[1]

-

Oxalyl Chloride (1.5 equiv) + DMF (cat.) OR Ghosez’s Reagent

-

4-Bromo-1H-indol-5-amine (1.0 equiv)

-

Base: 2,6-Lutidine or Collidine (mild, non-nucleophilic bases are preferred over TEA to prevent acyl-ammonium formation issues).

-

Solvent: DCM (for activation), THF (for coupling).[2]

Step-by-Step:

-

Acid Chloride Formation: Dissolve acid in dry DCM. Add cat. DMF.[1][3][4] Add Oxalyl Chloride dropwise at 0°C. Stir 1h until gas evolution ceases. Concentrate to dryness to remove excess Oxalyl Chloride.

-

Coupling: Redissolve the crude acid chloride in dry THF.

-

Amine Addition: In a separate vial, dissolve 4-Bromo-1H-indol-5-amine and Collidine in THF.

-

Combination: Add the amine solution slowly to the acid chloride solution at 0°C.

-

Quench: Quench with primary amine (e.g., morpholine) or water immediately upon completion to prevent N1-acylation side reactions.

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Low Conversion (<10%) | Steric clash prevents attack. | Switch to Protocol C (Acid Chloride) or use Microwave irradiation (80°C, 30 min) with Protocol A. |